molecular formula C5H9BrO B1278959 2-Bromo-3-methylbutanal CAS No. 64932-36-1

2-Bromo-3-methylbutanal

Cat. No.: B1278959
CAS No.: 64932-36-1
M. Wt: 165.03 g/mol
InChI Key: PYXPYXVGFLQQIS-UHFFFAOYSA-N
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Description

2-Bromo-3-methylbutanal (2-BMB) is a brominated compound that has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a colorless, volatile liquid that has a strong, pungent odor. 2-BMB has been used as a reagent in the synthesis of various organic compounds, as a catalyst in the synthesis of polymers, and as an intermediate in the production of pharmaceuticals. In addition, 2-BMB has been studied for its potential use as a therapeutic agent due to its ability to interact with biological molecules.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Screening of Biological Activities : A study by (Yancheva et al., 2015) focused on the synthesis of novel N-(α-bromoacyl)-α-amino esters containing the valyl moiety. They synthesized compounds including methyl 2-(2-bromo-3-methylbutanamido)pentanoate, among others, and investigated their cytotoxicity, anti-inflammatory, and antibacterial activities. The compounds showed low cytotoxicity and absence of antibacterial and anti-inflammatory activity, which may be beneficial for their incorporation into prodrugs.

Chemical and Physical Properties

  • Volatile Compounds in Food Products : Research by (Meng et al., 2021) explored the formation of 3-methylbutanal and related compounds during the fermentation of Raclette-type cheese and reconstituted skim milk. They identified key compounds contributing to the malty aroma in these products.
  • Thermal Sterilization Impact on Broccoli Puree : A study by (Kebede et al., 2015) evaluated how thermal sterilization affects the volatile fraction of broccoli puree during shelf-life. They identified 3-methylbutanal as a significant volatile compound changing during storage.

Metabolic Pathways and Enzyme Activities

  • Biosynthesis in Cheese by Lactic Acid Bacteria : (Afzal et al., 2017) provided an overview of the role of 3-methylbutanal in cheese, discussing major metabolic pathways and key enzymes leading to its formation.

Chemical Reactions and Kinetics

  • Xanthine Oxidase Inhibitory Properties : (Smelcerovic et al., 2016) investigated the inhibitory activity of N-(α-bromoacyl)-α-amino esters against xanthine oxidase, an enzyme involved in purine metabolism.
  • Mechanism of β-Acyloxyalkyl Radicals : A historical study by (Beckwith & Thomas, 1973) evaluated the rates of rearrangement of β-acyloxyalkyl radicals, contributing to understanding reaction mechanisms involving compounds like 2-bromo-3-methylbutanal.

Environmental Applications

  • Plasma and Photocatalysis in Gas Treatment : Research on the removal of 3-methylbutanal using nonthermal plasma discharge coupled with photocatalysis was conducted by (Assadi et al., 2014). This study is significant for understanding the treatment of volatile organic compounds in the environment.

Industrial Applications

  • Volatile Compounds in Cured Pork : (Hinrichsen & Andersen, 1994) investigated the role of bacteria in the production of volatile compounds, including 3-methylbutanal, in cured pork, highlighting the significance of microbial activity in food processing.

Safety and Hazards

2-Bromo-3-methylbutane, a similar compound, is classified as a flammable liquid and vapor. It causes skin and eye irritation and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Mechanism of Action

Mode of Action

Aldehydes in general are known to be reactive and can interact with various biological molecules, potentially leading to changes in cellular function .

Biochemical Pathways

Branched aldehydes, such as 2-Bromo-3-methylbutanal, are important flavor compounds in many food products. They are produced and degraded from amino acids . .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. More research is needed to understand the biological impact of this compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature can affect the compound’s phase change data . .

Biochemical Analysis

Biochemical Properties

2-Bromo-3-methylbutanal plays a significant role in biochemical reactions, particularly in the context of flavor compounds in food products. It interacts with various enzymes and proteins, including those involved in the Strecker degradation pathway. This compound is known to react with amino acids and reducing sugars, leading to the formation of flavor compounds . The interactions of this compound with these biomolecules are primarily based on nucleophilic attacks on the aldehyde group, resulting in the formation of corresponding alcohols or acids.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of certain genes involved in metabolic pathways, leading to changes in cellular function . The compound’s impact on cell signaling pathways can result in altered cellular responses, including changes in metabolic flux and metabolite levels.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to enzyme inhibition or activation. The aldehyde group of this compound is highly reactive, allowing it to form covalent bonds with nucleophilic sites on enzymes and proteins . This interaction can result in changes in enzyme activity and subsequent alterations in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to undergo rapid biodegradation, with a half-life of approximately 0.732 days under standard conditions . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Studies have shown that there is a threshold effect, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations. Toxic effects at high doses may include enzyme inhibition, oxidative stress, and cellular damage.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the degradation of branched-chain amino acids . It interacts with enzymes such as aminotransferases and dehydrogenases, leading to the formation of corresponding alcohols and acids. These metabolic pathways are crucial for the compound’s role in flavor formation and its impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse across cell membranes, while its interactions with binding proteins can influence its localization and accumulation within specific cellular compartments . These interactions are essential for the compound’s biochemical activity and its effects on cellular function.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. The compound’s aldehyde group allows it to interact with targeting signals and post-translational modifications, directing it to specific organelles such as the endoplasmic reticulum and mitochondria . These interactions are crucial for the compound’s role in cellular metabolism and its impact on enzyme activity and gene expression.

Properties

IUPAC Name

2-bromo-3-methylbutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c1-4(2)5(6)3-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXPYXVGFLQQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455334
Record name 2-Bromo-3-methylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64932-36-1
Record name 2-Bromo-3-methylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3-methylbutanal
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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